molecular formula C6H11ClN2OS B7970857 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride hydrate

5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride hydrate

Cat. No.: B7970857
M. Wt: 194.68 g/mol
InChI Key: QKQBMILUEBGQAQ-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride hydrate is a chemical compound with the molecular formula C₇H₉N₃S·HCl·H₂O It is a derivative of isothiazole, a heterocyclic aromatic organic compound containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride hydrate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-aminothiazole derivatives with suitable aldehydes or ketones in the presence of a reducing agent.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain optimal reaction conditions. Purification steps such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride hydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of amines or amides.

  • Substitution: Generation of various substituted isothiazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride hydrate is used to study enzyme inhibition and protein interactions. It can serve as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride hydrate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Isothiazole derivatives: These compounds share a similar heterocyclic structure but may differ in their substituents and functional groups.

  • Cyclopentanone derivatives: These compounds have a similar ring structure but lack the sulfur and nitrogen atoms present in isothiazoles.

Uniqueness: 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride hydrate is unique due to its specific combination of a cyclopentane ring fused to an isothiazole ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.ClH.H2O/c7-6-4-2-1-3-5(4)8-9-6;;/h1-3,7H2;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQBMILUEBGQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(SN=C2C1)N.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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